1-(Dichloromethyl)-4-nitrobenzene

Description

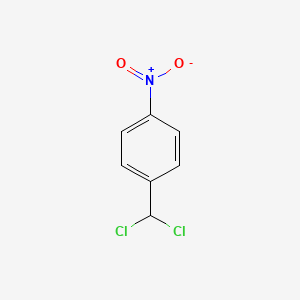

1-(Dichloromethyl)-4-nitrobenzene (CAS 63068-97-3) is a nitroaromatic compound with the molecular formula C₁₃H₉Cl₂NO₂ and a molecular weight of 282.12 g/mol. It is synthesized via the deoxydichlorination of aldehydes using diphenyl sulfoxide (Ph₂SO) as a catalyst and oxalyl chloride as the chlorinating agent, yielding a colorless oil with a purity of 96% . Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 6.78 (s, 1H, CHCl₂), 7.78 (m, 2H, aromatic H), 8.29 (m, 2H, aromatic H).

- ¹³C NMR (CDCl₃): δ 70.2 (CHCl₂), 124.5–149.2 (aromatic carbons and nitro group) .

The dichloromethyl and nitro groups at the para position create a strong electron-withdrawing effect, influencing reactivity in substitution and coupling reactions. This compound is primarily utilized as an intermediate in organic synthesis for generating functionalized aromatic systems .

Properties

CAS No. |

619-78-3 |

|---|---|

Molecular Formula |

C7H5Cl2NO2 |

Molecular Weight |

206.02 g/mol |

IUPAC Name |

1-(dichloromethyl)-4-nitrobenzene |

InChI |

InChI=1S/C7H5Cl2NO2/c8-7(9)5-1-3-6(4-2-5)10(11)12/h1-4,7H |

InChI Key |

KWWRZTBCOVYCIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Physical Properties

The electronic and steric properties of substituents significantly alter reactivity, solubility, and applications. Below is a comparative table of key analogs:

Key Observations:

- Electron-Withdrawing Effects : The dichloromethyl group in this compound is more electron-withdrawing than chloromethyl or methylsulfonyl groups, enhancing electrophilicity at the aromatic ring. This makes it reactive in nucleophilic aromatic substitutions .

- Lipophilicity: Dichloromethyl and diphenylmethyl groups increase lipophilicity compared to mono-halogenated analogs, influencing solubility in organic solvents .

- Steric Hindrance : The diphenylmethyl group in 1-(Diphenylmethyl)-4-nitrobenzene reduces reactivity in sterically demanding reactions but improves thermal stability .

Reactivity Trends:

- Nucleophilic Substitution : Electron-withdrawing groups (e.g., nitro, sulfonyl) activate the ring for nucleophilic attack. For example, 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene undergoes rapid substitution with amines or thiols .

- Reduction Potential: The nitro group in all analogs can be reduced to an amine, but dichloromethyl derivatives may require milder conditions to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.